4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
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Overview
Description
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a 4-methoxy group and a 1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl moiety, making it a unique structure for studying its chemical and biological properties.
Preparation Methods
The synthesis of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the propanoyl group: The tetrahydroquinoline intermediate is then acylated using propanoyl chloride in the presence of a base such as pyridine.
Attachment of the benzamide moiety: The final step involves coupling the acylated tetrahydroquinoline with 4-methoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide nitrogen, using reagents like sodium hydride (NaH) or alkyl halides.
Hydrolysis: Acidic or basic hydrolysis can cleave the amide bond, yielding the corresponding carboxylic acid and amine.
Scientific Research Applications
4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has several applications in scientific research:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to investigate the biological activity of tetrahydroquinoline derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials or chemical processes.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide depends on its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide include other tetrahydroquinoline derivatives and benzamide analogs. These compounds share structural features but may differ in their substituents, leading to variations in their chemical and biological properties. For instance:
Tetrahydroquinoline derivatives: Compounds like 1,2,3,4-tetrahydroquinoline and its various substituted forms.
Benzamide analogs: Compounds such as N-(4-methoxyphenyl)benzamide and N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-methoxy-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-19(23)22-12-4-5-15-13-16(8-11-18(15)22)21-20(24)14-6-9-17(25-2)10-7-14/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNWPRFSXAFQPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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